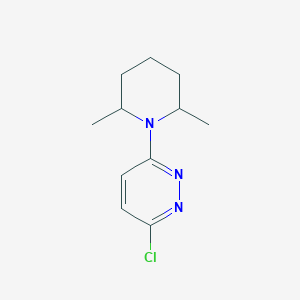

3-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-chloro-6-(2,6-dimethylpiperidin-1-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-8-4-3-5-9(2)15(8)11-7-6-10(12)13-14-11/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTGXCZSNFPLOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C2=NN=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Substitution

- Reaction Scheme : The chlorinated pyridazine (3-chloropyridazine or 3,6-dichloropyridazine) is reacted with 2,6-dimethylpiperidine under basic or neutral conditions to substitute the chlorine at the 6-position.

- Typical Conditions : The reaction is usually conducted in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) to enhance nucleophilicity. Potassium carbonate or another mild base is often added to deprotonate the amine and facilitate substitution.

- Temperature and Time : Reflux conditions (60–100 °C) for 6–12 hours are common to ensure complete conversion.

- Purification : After completion, the reaction mixture is cooled, diluted with water, and extracted with organic solvents such as dichloromethane. The crude product is purified by column chromatography or recrystallization.

This method is supported by analogous syntheses of related compounds such as 3-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyridazine, where the piperidine derivative is reacted with the chloropyridazine precursor under similar conditions, yielding the desired product in good yield (~80%).

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile, DMF | Polar aprotic solvents favor nucleophilic substitution |

| Base | Potassium carbonate, potassium iodide (catalytic) | Deprotonates amine, enhances nucleophilicity |

| Temperature | 60–100 °C (reflux) | Ensures reaction completion |

| Reaction Time | 6–12 hours | Monitored by TLC |

| Purification | Extraction, drying, chromatography | Yields pure product |

| Yield | ~80% (analogous compounds) | High efficiency expected with optimized conditions |

Research Findings and Analytical Data

- Yields : Analogous compounds such as 3-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyridazine have been synthesized with yields around 80%, indicating the efficiency of nucleophilic substitution on chloropyridazine rings with substituted piperidines.

- Characterization : Products are typically characterized by NMR (1H and 13C), mass spectrometry (HRMS), and melting point analysis. For example, 1H NMR spectra show characteristic signals corresponding to the piperidine ring protons and aromatic pyridazine protons.

- Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor reaction progress, ensuring complete consumption of starting materials.

- Purity : Chromatographic purification using silica gel and solvent systems like methanol/chloroform mixtures yields high-purity compounds suitable for further pharmacological evaluation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyridazine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group at the third position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the pyridazine ring or the piperidine ring, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles (amines, thiols) in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Substituted pyridazine derivatives with various functional groups.

Oxidation: N-oxides or other oxidized derivatives.

Reduction: Reduced pyridazine or piperidine derivatives.

Scientific Research Applications

3-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyridazine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with pyridazine derivatives.

Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.

Industrial Applications: It is explored for its potential use in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in cell signaling pathways, thereby exerting anticancer or anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The biological and physicochemical properties of pyridazine derivatives are highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties

Biological Activity

Overview

3-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a pyridazine ring with a chloro substituent and a dimethylpiperidine moiety, which contributes to its pharmacological properties. Research indicates that it may exhibit antimicrobial, anticancer, and anti-inflammatory effects, making it a valuable candidate for further study in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit or modulate the activity of these targets, influencing various biochemical pathways. For instance, it has been suggested that it could inhibit certain kinases involved in cell signaling, thus exerting anticancer or anti-inflammatory effects .

Anticancer Activity

Recent studies have evaluated the anticancer potential of various pyridazine derivatives, including this compound. In vitro assays have demonstrated that this compound can induce apoptosis and inhibit cell proliferation in cancer cell lines. For example, research on related pyridazine compounds showed significant cytotoxicity against breast cancer cell lines (T-47D and MDA-MB-231), with IC50 values indicating effective growth inhibition .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | T-47D | TBD | Induces apoptosis |

| This compound | MDA-MB-231 | TBD | Inhibits proliferation |

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer activity, the compound has been investigated for its anti-inflammatory and antimicrobial properties. It is believed to interact with biological macromolecules such as proteins and nucleic acids, which may enhance its therapeutic potential in treating inflammatory diseases and infections.

Case Studies

A notable case study involved the synthesis and evaluation of various pyridazine derivatives for their anticancer efficacy. The results indicated that compounds with similar structural features to this compound exhibited promising results against multiple cancer cell lines. The study employed flow cytometry to analyze cell cycle progression and apoptosis induction, demonstrating that these compounds could significantly alter cellular dynamics in treated cells .

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyridazine, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves nucleophilic substitution at the 3-chloro position of pyridazine derivatives. For example, microwave-assisted methods (50–120°C, 30–60 min) can enhance reaction efficiency compared to conventional heating, as demonstrated in analogous pyridazine syntheses . Key factors include solvent polarity (e.g., DMF for polar intermediates), stoichiometric ratios of amines (e.g., 2,6-dimethylpiperidine), and catalysts (e.g., K₂CO₃ for deprotonation). Monitoring via TLC or HPLC is critical to optimize purity, with yields often improving at elevated temperatures (80–100°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Answer: X-ray crystallography (e.g., CCDC deposition) resolves stereochemistry and bond angles, particularly for the piperidine substituent . NMR (¹H/¹³C) identifies proton environments: the pyridazine ring protons resonate at δ 8.5–9.5 ppm, while methyl groups on piperidine appear as doublets near δ 1.2–1.5 ppm. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 253.1), and IR detects C-Cl stretches (~550 cm⁻¹) .

Q. What physicochemical properties (e.g., solubility, stability) must be characterized during initial profiling?

Answer: Solubility profiling in polar (water, DMSO) and nonpolar solvents (hexane) is essential; pyridazines often show limited aqueous solubility but improved solubility in DMSO . Stability studies should assess hydrolysis of the chloro group under acidic/basic conditions (pH 2–12) and thermal degradation (TGA/DSC). Store the compound at –20°C in inert atmospheres to prevent decomposition .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer: Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy. Emergency procedures include immediate rinsing for eye/skin contact and consulting SDS (Section 4: First Aid) . Avoid incompatible reagents (strong oxidizers) and ensure waste is disposed via approved chemical protocols .

Q. How should researchers select analytical methods to assess purity and identify impurities?

Answer: Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) for purity assessment. GC-MS or LC-MS identifies low-abundance impurities (e.g., unreacted starting materials). Thresholds: ≥95% purity for biological assays, ≥98% for crystallography .

Advanced Research Questions

Q. How can regioselectivity be optimized during nucleophilic substitution at the 3-chloro position?

Answer: Steric and electronic factors govern regioselectivity. Use bulky amines (e.g., 2,6-dimethylpiperidine) to favor substitution at the less hindered 3-position. Solvent effects (e.g., DMF vs. THF) and temperature modulation (0°C to RT) can suppress competing reactions at the 6-position . Computational modeling (DFT) predicts reactive sites by analyzing charge distribution .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

Answer: Reconcile discrepancies by validating computational models (e.g., DFT or MD simulations) with experimental kinetics (Arrhenius plots) or spectroscopic data. For example, if predicted reaction pathways conflict with observed byproducts, refine solvation models or include explicit solvent molecules in simulations .

Q. Which advanced purification techniques address byproduct formation in multi-step syntheses?

Answer: High-performance liquid chromatography (HPLC) with chiral columns separates enantiomeric byproducts. Recrystallization from ethanol/water mixtures improves purity for crystalline intermediates. For persistent impurities, employ flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should SAR studies be designed to evaluate pharmacological potential while maintaining rigor?

Answer: Systematically vary substituents (e.g., piperidine methyl groups) and assess bioactivity (e.g., IC₅₀ in enzyme assays). Include positive/negative controls (e.g., known inhibitors) and validate results across multiple cell lines. For pyridazines, prioritize ADMET profiling (e.g., LogP, CYP450 interactions) early in development .

Q. What methodologies assess the compound’s stability under diverse experimental conditions?

Answer: Accelerated stability studies (40°C/75% RH for 4 weeks) simulate long-term storage. Use NMR or HPLC to track degradation products (e.g., hydrolysis of the chloro group). For photostability, expose samples to UV light (320–400 nm) and monitor changes via UV-Vis spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.